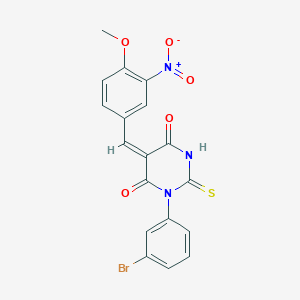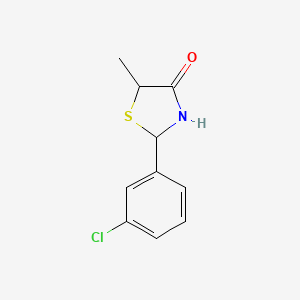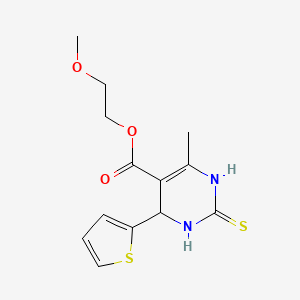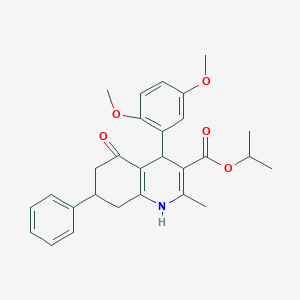![molecular formula C21H18ClNO3 B4957405 N-[4-(4-chlorophenoxy)phenyl]-3-ethoxybenzamide](/img/structure/B4957405.png)
N-[4-(4-chlorophenoxy)phenyl]-3-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-chlorophenoxy)phenyl]-3-ethoxybenzamide, also known as CE-245677, is a small molecule inhibitor that has been developed as a potential therapy for various diseases. The compound has shown promising results in preclinical studies, and its mechanism of action has been extensively studied.
Mécanisme D'action
N-[4-(4-chlorophenoxy)phenyl]-3-ethoxybenzamide inhibits the activity of a specific enzyme called fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are lipid signaling molecules that play a role in various physiological processes, including pain sensation, appetite regulation, and inflammation. Inhibition of FAAH leads to an increase in endocannabinoid levels, which can have beneficial effects on various diseases.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. The compound has been shown to increase endocannabinoid levels in the brain, which can lead to improved cognitive function and reduced anxiety and depression. This compound has also been shown to reduce pain sensation and inflammation, making it a potential therapy for chronic pain and inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(4-chlorophenoxy)phenyl]-3-ethoxybenzamide has several advantages for lab experiments. The compound has been shown to be highly selective for FAAH, meaning that it does not interact with other enzymes in the body. This makes it a useful tool for studying the role of FAAH in various diseases. However, this compound has some limitations as well. The compound has poor solubility in water, which can make it difficult to administer in vivo. Additionally, the compound has a relatively short half-life, which can limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for the study of N-[4-(4-chlorophenoxy)phenyl]-3-ethoxybenzamide. One potential direction is the development of more potent and selective FAAH inhibitors. Another direction is the investigation of the compound's potential use in the treatment of other diseases, such as inflammatory bowel disease and multiple sclerosis. Additionally, the development of new formulations of this compound that improve its solubility and half-life could lead to improved therapeutic efficacy.
Méthodes De Synthèse
The synthesis of N-[4-(4-chlorophenoxy)phenyl]-3-ethoxybenzamide involves several steps. The first step is the preparation of 4-chlorophenol, which is then reacted with 4-bromophenol to form 4-chloro-4'-bromo-diphenyl ether. The next step involves the reaction of 4-chloro-4'-bromo-diphenyl ether with 3-ethoxybenzoyl chloride to form this compound. The compound is then purified using column chromatography to obtain the final product.
Applications De Recherche Scientifique
N-[4-(4-chlorophenoxy)phenyl]-3-ethoxybenzamide has been studied extensively for its potential therapeutic applications. The compound has been shown to inhibit the activity of a specific enzyme, which is involved in the progression of various diseases. The enzyme is known to be overexpressed in several cancer types, and its inhibition has been shown to suppress tumor growth in preclinical studies. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has been shown to protect neurons from damage and improve cognitive function in animal models of these diseases.
Propriétés
IUPAC Name |
N-[4-(4-chlorophenoxy)phenyl]-3-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO3/c1-2-25-20-5-3-4-15(14-20)21(24)23-17-8-12-19(13-9-17)26-18-10-6-16(22)7-11-18/h3-14H,2H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOYTIHZLGGKBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-4-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B4957332.png)

![methyl 3-{[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]carbonyl}benzoate](/img/structure/B4957337.png)


![1-(2,3-dimethylphenyl)-4-[3-(1-piperidinylsulfonyl)benzoyl]piperazine](/img/structure/B4957356.png)
![1-benzyl-4-[2-nitro-5-(1-piperazinyl)phenyl]piperazine](/img/structure/B4957362.png)
![N-(2-ethoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4957377.png)

![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B4957388.png)
![N-(2-chlorophenyl)-3-[1-(1H-imidazol-2-ylmethyl)-4-piperidinyl]propanamide](/img/structure/B4957390.png)


![1-[3-(4-chloro-2,6-dimethylphenoxy)propyl]piperidine](/img/structure/B4957418.png)